3-(4-Acetylpiperazin-1-yl)benzonitrile
Description
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-11(17)15-5-7-16(8-6-15)13-4-2-3-12(9-13)10-14/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVQGFMCXOSLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution Using 3-Halobenzonitrile
A widely used method is the nucleophilic aromatic substitution (S_NAr) of a halogenated benzonitrile (e.g., 3-chlorobenzonitrile or 3-bromobenzonitrile) with 4-acetylpiperazine. This reaction typically proceeds under basic conditions in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Reaction conditions:
- Solvent: Acetonitrile or DMF
- Base: Potassium carbonate or sodium hydride
- Temperature: Elevated (80–120 °C)
- Time: Several hours (4–12 h)
The nucleophilic nitrogen of the 4-acetylpiperazine attacks the electrophilic aromatic carbon bearing the halogen, displacing the halide and forming this compound.
Stepwise Synthesis via Piperazine Substitution Followed by Acetylation
Another approach involves a two-step synthesis:
Formation of 3-(piperazin-1-yl)benzonitrile by reacting 3-halobenzonitrile with piperazine under nucleophilic substitution conditions.
Selective acetylation of the secondary amine at the 4-position of the piperazine ring using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
- Acetylation conditions:
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine
- Temperature: 0 °C to room temperature
- Time: 1–4 h
This method allows better control over acetylation and can improve product purity.
Representative Experimental Procedure
Based on patent literature and peer-reviewed protocols adapted for related piperazine-benzonitrile compounds, a representative synthesis is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Bromobenzonitrile (1 equiv), 4-acetylpiperazine (1.2 equiv), K2CO3 (2 equiv), acetonitrile, 90 °C, 8 h | Nucleophilic substitution to form this compound |
| 2 | Work-up with water and extraction with ethyl acetate | Isolation of crude product |
| 3 | Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) | Obtain pure target compound |
Data Table: Key Parameters in Preparation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 3-Halobenzonitrile (Br or Cl) | Readily available commercial compounds |
| Nucleophile | 4-Acetylpiperazine | Can be synthesized or purchased |
| Solvent | Acetonitrile, DMF, or THF | Polar aprotic solvents preferred |
| Base | K2CO3, NaH, or triethylamine | Facilitates nucleophilic substitution or acetylation |
| Temperature | 80–120 °C (substitution), 0–25 °C (acetylation) | Controlled heating or cooling as required |
| Reaction time | 4–12 hours (substitution), 1–4 hours (acetylation) | Monitored by TLC or HPLC |
| Yield | 70–95% | Depends on purity of reagents and reaction optimization |
| Purification | Column chromatography or recrystallization | To achieve high purity |
Comparative Summary of Preparation Routes
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Direct substitution with 4-acetylpiperazine | One-step, straightforward | Requires pure acetylpiperazine, possible side reactions | 70–85% |
| Stepwise substitution then acetylation | Better control, higher selectivity | Two steps, longer synthesis time | 80–95% |
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylpiperazin-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: K2CO3 in DMF, sodium hydride (NaH) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Receptor Modulation:
3-(4-Acetylpiperazin-1-yl)benzonitrile is primarily studied for its interaction with opioid receptors. Research has indicated that piperazine derivatives can act as antagonists at the kappa-opioid receptor (KOR), which is implicated in various psychiatric disorders such as depression, anxiety, and addiction. The compound's structure allows it to be a promising candidate for developing new KOR antagonists that could help in treating these conditions effectively .
Antipsychotic Potential:
The compound has also been investigated for its potential antipsychotic effects. Similar piperazine derivatives have shown efficacy in modulating dopamine receptors, which are crucial in the pathophysiology of schizophrenia. This positions this compound as a candidate for further studies aimed at developing novel antipsychotic medications .
Synthesis and Derivative Studies
Synthetic Pathways:
The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent acylation reactions. Understanding these synthetic pathways is crucial for optimizing yield and purity in pharmaceutical applications. For instance, methods involving coupling reactions with various acylating agents have been explored to enhance the biological activity of the piperazine moiety .
Derivatives Exploration:
Research into derivatives of this compound has revealed that modifications to the piperazine ring or the benzonitrile group can significantly impact biological activity. This exploration is essential for fine-tuning pharmacological profiles to achieve desired therapeutic effects while minimizing side effects .
Case Studies and Research Findings
Case Study: Opioid Receptor Antagonism
A significant study highlighted the efficacy of various piperazine derivatives, including this compound, in antagonizing kappa-opioid receptors. The study utilized in vitro assays to demonstrate that certain analogs exhibited greater than 60% inhibition of kappa agonist-stimulated receptor activity, indicating their potential utility in treating conditions related to opioid receptor dysregulation .
Pharmacological Profiling:
In another research effort, compounds similar to this compound were subjected to extensive pharmacological profiling, revealing their potential as multi-target ligands capable of influencing multiple neurotransmitter systems. This characteristic is particularly valuable in polypharmacy strategies for complex disorders like schizophrenia and bipolar disorder .
Mechanism of Action
The mechanism of action of 3-(4-Acetylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperazine ring and benzonitrile group play crucial roles in binding to these targets, while the acetyl group may influence the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of 3-(4-acetylpiperazin-1-yl)benzonitrile are highly dependent on substituents attached to the piperazine ring and the benzonitrile core. Below is a comparative analysis with structurally related compounds:
Key Findings :
- The acetyl group in this compound optimizes potency by balancing electronic effects and steric hindrance, as seen in its superior IC₅₀ values compared to bulkier benzoyl derivatives .
- Methyl substituents (e.g., in 3-(4-methylpiperazin-1-yl)benzonitrile) reduce cytotoxicity, likely due to decreased interaction with hydrophobic enzyme pockets .
- Benzonitrile derivatives with sulfonyl or azido groups (e.g., 2-[(4-acetylpiperazin-1-yl)sulfonyl]benzonitrile) exhibit divergent applications, such as in OLED materials or click chemistry, but lack direct pharmacological data .
Role of the Benzonitrile Moiety
The benzonitrile group is critical for hydrogen bonding and hydrophobic interactions. For instance, in the estrogen-related receptor alpha (ERRα) ligand 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile), the nitrile group forms hydrogen bonds with ARG 372, enhancing target affinity . This highlights the benzonitrile scaffold’s versatility across diverse targets.
Biological Activity
3-(4-Acetylpiperazin-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
This compound consists of a benzonitrile moiety linked to a piperazine ring that is substituted with an acetyl group. The synthesis typically involves the reaction of 4-acetylpiperazine with benzonitrile derivatives under specific conditions, often employing solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitumor, antibacterial, and antifungal agent.
Antitumor Activity
Research has shown that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of piperazine have been synthesized and tested against different cancer cell lines. One study reported that certain piperazine derivatives displayed IC50 values in the micromolar range against human cancer cell lines, indicating promising antitumor properties .
Antibacterial and Antifungal Activity
In vitro studies have demonstrated that this compound exhibits antibacterial and antifungal activities. A series of related compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. For example, one study found that certain piperazine derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL against these pathogens .
Case Study 1: Antitumor Efficacy
A notable case study involved the evaluation of a related piperazine compound in a xenograft model of breast cancer. The compound was administered at doses of 10 mg/kg, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, suggesting a mechanism involving induction of programmed cell death .
Case Study 2: Antibacterial Properties
Another study investigated the antibacterial efficacy of this compound against multidrug-resistant strains. The compound was tested using the broth microdilution method, yielding MIC values that indicated effective inhibition of growth for resistant strains, thus highlighting its potential as a lead compound for developing new antibiotics .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities of this compound:
| Activity | Tested Strains/Models | IC50/MIC Values | Remarks |
|---|---|---|---|
| Antitumor | Human cancer cell lines | Micromolar range | Induced apoptosis |
| Antibacterial | Staphylococcus aureus, E. coli | <100 µg/mL | Effective against multidrug-resistant strains |
| Antifungal | Various fungal strains | Varies by strain | Potential for development as antifungal agent |
Q & A
Basic: What synthetic routes are recommended for preparing 3-(4-Acetylpiperazin-1-yl)benzonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling reactions between piperazine derivatives and benzonitrile precursors. For example, a Wittig reaction can be employed to introduce the nitrile group, followed by acetylation of the piperazine moiety. Optimization includes:
- Temperature Control : Maintaining 60–80°C during coupling to minimize side reactions.
- Catalyst Use : Palladium catalysts (e.g., Pd/C) for cross-coupling steps.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate intermediates.
Refer to protocols for analogous compounds, such as pyrazole derivatives synthesized via condensation of acryloylbenzonitrile with hydrazides under acetic acid reflux .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm C≡N stretching (~2350 cm⁻¹) and acetyl C=O (~1660 cm⁻¹) .
- NMR :
- ¹H NMR : Identify piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- ¹³C NMR : Verify nitrile carbon (~115 ppm) and acetyl carbonyl (~170 ppm) .
- UV-Vis : Analyze π→π* transitions (e.g., λmax ~250–300 nm) for electronic properties .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN in nitrile degradation).
- Waste Management : Segregate organic waste and neutralize acidic/basic residues before disposal .
Advanced: How can computational methods like DFT and NBO analysis predict the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the LUMO may localize on the nitrile group, indicating susceptibility to nucleophilic attack .
- Natural Bond Orbital (NBO) Analysis : Assess hyperconjugative interactions (e.g., σ→σ* in the acetyl group) to explain stabilization energies .
- Fukui Indices : Map reactive sites for electrophilic/nucleophilic reactions, guiding derivatization strategies .
Advanced: How can crystallographic data contradictions be resolved during structural determination?
Methodological Answer:
- Software Validation : Use SHELX for refinement, cross-checking with PLATON (e.g., ADDSYM for missed symmetry) .
- Twinned Data : Employ the Hooft parameter in SHELXL to refine twin fractions .
- Hydrogen Bonding Analysis : Apply graph-set notation to identify patterns (e.g., R₂²(8) motifs) and validate packing .
Advanced: What strategies analyze structure-activity relationships (SAR) for medicinal applications?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding with targets (e.g., ITK kinase) and calculate binding energies (ΔG ≤ -8 kcal/mol suggests high affinity) .
- Bioisosteric Replacement : Substitute the acetyl group with carbamate or sulfonamide to modulate solubility and potency .
- In Vitro Assays : Test anti-inflammatory activity via peroxiredoxin 5 inhibition, using IC₅₀ values to correlate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
